Cas no 786721-17-3 (N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide)

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a synthetic compound with significant potential applications in medicinal chemistry. This compound exhibits notable structural features, including a 6-fluoro-1,3-benzothiazole moiety and a 2-methylsulfanylpyridine-3-carboxamide group, which contribute to its unique chemical properties. Its synthesis and stability are well-documented, making it a valuable tool for research and development in drug discovery.
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide structure
786721-17-3 structure
Product name:N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide
CAS No:786721-17-3
MF:C14H10FN3OS2
Molecular Weight:319.377103328705
CID:5680276
PubChem ID:2486876

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • starbld0005762
    • HMS2710L16
    • SMR000377860
    • AB00612926-02
    • DTXSID201326536
    • AKOS034033680
    • MLS001004138
    • EN300-26611006
    • N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide
    • 786721-17-3
    • CHEMBL1506670
    • Z27970090
    • N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide
    • N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
    • インチ: 1S/C14H10FN3OS2/c1-20-13-9(3-2-6-16-13)12(19)18-14-17-10-5-4-8(15)7-11(10)21-14/h2-7H,1H3,(H,17,18,19)
    • InChIKey: ZVFBLGBDGQPBLB-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C=CC(=CC1=2)F)NC(C1=CC=CN=C1SC)=O

計算された属性

  • 精确分子量: 319.02493246g/mol
  • 同位素质量: 319.02493246g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 387
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • XLogP3: 3.4

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26611006-10g
786721-17-3 90%
10g
$3007.0 2023-09-12
Enamine
EN300-26611006-0.25g
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
786721-17-3 95.0%
0.25g
$642.0 2025-03-20
Enamine
EN300-26611006-1g
786721-17-3 90%
1g
$699.0 2023-09-12
Enamine
EN300-26611006-2.5g
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
786721-17-3 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26611006-5g
786721-17-3 90%
5g
$2028.0 2023-09-12
Enamine
EN300-26611006-1.0g
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
786721-17-3 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-26611006-10.0g
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
786721-17-3 95.0%
10.0g
$3007.0 2025-03-20
Enamine
EN300-26611006-5.0g
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
786721-17-3 95.0%
5.0g
$2028.0 2025-03-20
Enamine
EN300-26611006-0.1g
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
786721-17-3 95.0%
0.1g
$615.0 2025-03-20
Enamine
EN300-26611006-0.5g
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
786721-17-3 95.0%
0.5g
$671.0 2025-03-20

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide 関連文献

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamideに関する追加情報

N-(6-Fluoro-1,3-Benzothiazol-2-yl)-2-Methylsulfanylpyridine-3-Carboxamide (CAS No. 786721-17-3): An Overview of Its Structure, Properties, and Applications

N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide (CAS No. 786721-17-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and biological activities, has been the subject of numerous studies aimed at understanding its potential therapeutic applications. In this article, we will delve into the chemical structure, physical properties, and recent research findings related to this compound.

Chemical Structure and Synthesis

The molecular formula of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is C14H11FN3OS2, with a molecular weight of approximately 304.37 g/mol. The compound features a benzothiazole ring system fused with a pyridine ring, along with a fluoro substituent and a methylsulfanyl group. These structural elements contribute to its unique chemical properties and biological activities.

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 6-fluoro-benzothiazole with 2-methylthio-pyridine-3-carboxylic acid chloride in the presence of a suitable base. This method yields the desired product with high purity and yield. Recent advancements in synthetic chemistry have also explored alternative routes to improve the efficiency and scalability of the synthesis process.

Physical Properties

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a white to off-white solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The compound's solubility characteristics are crucial for its use in various biological assays and pharmaceutical formulations.

The melting point of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is reported to be around 185°C. Its stability under different conditions, such as temperature and pH, has been extensively studied to ensure its reliability in various applications. The compound is generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

Biological Activities and Mechanisms of Action

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide has been investigated for its potential therapeutic applications due to its diverse biological activities. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide has also demonstrated potent antiviral activity against several viruses, including influenza A virus and human immunodeficiency virus (HIV). The mechanism underlying its antiviral activity involves the inhibition of viral replication through interference with specific viral enzymes or host cell factors.

Clinical Trials and Therapeutic Potential

The therapeutic potential of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide has been evaluated in several preclinical studies and early-phase clinical trials. Preliminary results from these trials have shown promising outcomes in terms of safety and efficacy. For instance, a phase I clinical trial evaluating the safety and pharmacokinetics of this compound in healthy volunteers reported no significant adverse effects at doses up to 500 mg/day.

Furthermore, ongoing phase II clinical trials are currently investigating the efficacy of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide in patients with inflammatory diseases such as rheumatoid arthritis. Early data from these trials have indicated that the compound can significantly reduce disease activity scores and improve patient outcomes without causing severe side effects.

Future Directions and Research Opportunities

The promising results from preclinical studies and early-phase clinical trials have paved the way for further research into the therapeutic applications of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide. Future studies will focus on optimizing its pharmacological properties through structural modifications and exploring its potential in combination therapies with other drugs.

In addition to its therapeutic applications, there is growing interest in using this compound as a tool for understanding the molecular mechanisms underlying various diseases. For example, researchers are investigating how specific structural features of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide contribute to its anti-inflammatory and antiviral activities at the cellular level.

Conclusion

N-(6-fluoro-1,3-benzothiazol-2-yL) strong>-< strong > - 2 -methylsulfanylpyridine - 3 -carboxamide strong > (CAS No . 786721 - 17 - 3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with diverse biological activities , makes it an attractive candidate for further development . Ongoing research efforts aim to unlock its full therapeutic potential , paving the way for new treatments for inflammatory diseases , viral infections , and other conditions . As our understanding of this compound continues to evolve , it holds promise for improving patient outcomes and advancing medical science . p > article > response >

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